molecular formula C12H17NO5S B147817 Tert-butyl tosyloxycarbamate CAS No. 105838-14-0

Tert-butyl tosyloxycarbamate

Cat. No. B147817
CAS RN: 105838-14-0
M. Wt: 287.33 g/mol
InChI Key: WZDPZKPHVNFUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl tosyloxycarbamate (TBC) is an organic compound used in a variety of laboratory experiments. It is a crystalline solid with a low melting point and is structurally similar to other carbamates. TBC is also known as tert-butyl tosylate, tert-butoxycarbonyl tosylate, and tert-butyl (2-hydroxy-2-methylpropionate) tosylate. It is used as an intermediate in organic synthesis, as a reagent in biochemistry and molecular biology, and as a catalyst in chemical reactions.

Scientific Research Applications

Comprehensive Analysis of Tert-butyl Tosyloxycarbamate Applications

Organic Synthesis: Tert-butyl tosyloxycarbamate is widely used in organic synthesis, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group into various organic compounds. This is crucial for synthesizing tertiary butyl esters, which are valuable in synthetic organic chemistry due to their stability and ease of deprotection under mild acidic conditions .

Amino Acid Derivatives: The compound is also instrumental in creating tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These protected AAILs serve as starting materials in dipeptide synthesis, facilitating the production of complex peptides without premature deprotection .

Diels-Alder Reactions: In addition, tert-butyl N-hydroxycarbamate has been used to generate t-Boc–N=O, which acts as a dienophile in Diels-Alder reactions. This application is significant for constructing cyclic compounds with high precision and efficiency .

Medicinal Chemistry: While specific applications in medicinal chemistry were not directly found in the search results, the versatility of tert-butyl tosyloxycarbamate in organic synthesis suggests its potential utility in drug development and synthesis of pharmaceuticals.

Flow Microreactor Systems: The compound’s use in flow microreactor systems exemplifies modern synthetic techniques’ advancement. These systems allow for more efficient and versatile processes, highlighting the compound’s role in innovative chemical synthesis methods .

Unnatural Amino Acids Synthesis: Tert-butyl tosyloxycarbamate is also used in synthesizing unnatural amino acids and hydroxylamine building blocks, which are essential for peptide ligation techniques like KAHA ligation .

properties

IUPAC Name

[(2-methylpropan-2-yl)oxycarbonylamino] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-9-5-7-10(8-6-9)19(15,16)18-13-11(14)17-12(2,3)4/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDPZKPHVNFUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ONC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450207
Record name TERT-BUTYL TOSYLOXYCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl tosyloxycarbamate

CAS RN

105838-14-0
Record name TERT-BUTYL TOSYLOXYCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl tosyloxycarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.